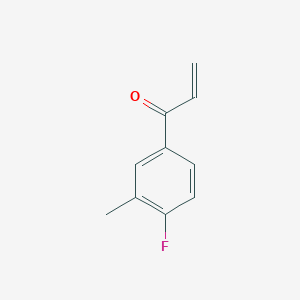

1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-(4-fluoro-3-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H9FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3 |

InChI Key |

XVECKMZKWKBVMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C=C)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluoro 3 Methylphenyl Prop 2 En 1 One and Analogous Fluorinated Chalcones

Classical Condensation Reactions for Chalcone (B49325) Synthesis

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. mdpi.comencyclopedia.pub This reaction is a type of crossed aldol (B89426) condensation that proceeds through an enolate intermediate, followed by dehydration to yield the α,β-unsaturated ketone structure characteristic of chalcones. iiste.org

The synthesis of 1-(4-fluoro-3-methylphenyl)prop-2-en-1-one is achieved via the Claisen-Schmidt condensation. iajps.comipindexing.com This involves the reaction of 4-fluoro-3-methyl acetophenone (B1666503) with an appropriate aldehyde in the presence of a catalyst. The reaction can be catalyzed by either a base or an acid. rsc.org

In a typical base-catalyzed protocol, an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used. iajps.comscispace.com The reaction is often carried out in a protic solvent like ethanol (B145695). orientjchem.org The base abstracts a proton from the α-carbon of the acetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the stable, conjugated chalcone. iiste.org The reaction can be stirred at room temperature, sometimes overnight, to ensure completion. iajps.com

Acid-catalyzed Claisen-Schmidt condensations are also employed, using catalysts such as hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or Lewis acids. iiste.orgresearchgate.net In some instances, reagents like thionyl chloride (SOCl₂) in ethanol can be used to generate HCl in situ, facilitating the reaction. iiste.org

The general reaction scheme is as follows:

Scheme 1: General Claisen-Schmidt condensation for the synthesis of this compound.

The primary precursors for the synthesis of this compound are:

4-fluoro-3-methyl acetophenone : This substituted acetophenone provides the core structure containing the fluorinated and methylated phenyl ring and the carbonyl group. iajps.comipindexing.com

Formaldehyde (B43269) or a suitable equivalent : To obtain the specific structure of this compound, where the β-carbon is unsubstituted, formaldehyde is the required aldehyde.

For the synthesis of analogous fluorinated chalcones, various substituted benzaldehydes are used in place of formaldehyde. iajps.comipindexing.com

Key reagents in the classical synthesis include:

Catalysts :

Bases : Sodium hydroxide (NaOH), potassium hydroxide (KOH), lithium hydroxide (LiOH·H₂O), or barium hydroxide (Ba(OH)₂). iiste.orgsapub.org

Acids : Hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid. iiste.org

Solvents :

Protic solvents like ethanol or methanol (B129727) are commonly used to dissolve the reactants and facilitate the reaction. orientjchem.orgnih.gov

Green Chemistry Approaches in the Synthesis of Fluorinated α,β-Unsaturated Ketones

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for the synthesis of chalcones, including fluorinated derivatives. frontiersin.org These approaches aim to reduce waste, avoid hazardous solvents, and decrease energy consumption. nih.gov

The use of green catalysts is a key aspect of sustainable chalcone synthesis. frontiersin.org

Biocatalysis : This approach utilizes enzymes or whole-cell biocatalysts to drive the reaction. These methods offer high selectivity and operate under mild conditions. frontiersin.orgnih.gov

Natural Extract Catalysis : An emerging area involves the use of readily available and biodegradable materials as catalysts. For instance, fruit peel ash has been successfully used as a green catalyst for the Claisen-Schmidt condensation, leading to high yields of chalcones at room temperature. frontiersin.orgrsc.org These catalysts are metal-free and can often be reused for several cycles without a significant loss of activity. rsc.org Other eco-friendly catalysts that have been explored for chalcone synthesis include zinc (II) L-proline complexes and reduced graphene oxide-supported zinc oxide nanoparticles. frontiersin.org

To minimize the use of volatile organic solvents, solvent-free and microwave-assisted methods have been developed for the synthesis of fluorinated chalcones. sapub.orgscienceandtechnology.com.vn

Solvent-Free Synthesis : These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst like sodium hydroxide or montmorillonite (B579905) K10 clay. scienceandtechnology.com.vn This mechanochemical approach can lead to moderate to good yields and simplifies the work-up procedure. frontiersin.orgscienceandtechnology.com.vn

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. sapub.orgmdpi.comglobalresearchonline.net This technique provides efficient and uniform heating, which can lead to higher conversion rates and selectivity. mdpi.comglobalresearchonline.net Microwave-assisted synthesis can be performed with or without a solvent and is considered a more energy-efficient and environmentally friendly alternative to conventional heating methods. globalresearchonline.netnih.gov For example, the synthesis of some fluorinated chalcones under microwave activation in solvent-free conditions resulted in good yields (>75%), whereas conventional methods gave very low yields. sapub.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired chalcone. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. sapub.orgscienceandtechnology.com.vn

For the Claisen-Schmidt condensation, the choice of catalyst can significantly impact the reaction outcome. While strong bases like NaOH and KOH are effective, the use of solid-supported catalysts or phase-transfer catalysts can offer advantages in terms of ease of separation and recyclability. mdpi.org

The table below summarizes a comparison of different synthetic methods for chalcones, highlighting the advantages of greener approaches.

| Method | Catalyst/Conditions | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|

| Conventional Heating | NaOH/KOH in Ethanol | Well-established, simple setup | Long reaction times, use of organic solvents, sometimes lower yields sapub.org | Variable, can be low to moderate |

| Solvent-Free Grinding | Solid NaOH or Montmorillonite K10 | Eco-friendly, reduced waste, simple work-up scienceandtechnology.com.vn | May require specific grinding equipment, yields can be moderate scienceandtechnology.com.vn | 41-49% scienceandtechnology.com.vn |

| Microwave-Assisted | Various catalysts, often solvent-free | Drastically reduced reaction times, often higher yields, energy efficient sapub.orgglobalresearchonline.net | Requires specialized microwave reactor | >75% sapub.org |

| Biocatalysis/Natural Extract Catalysis | Enzymes or plant-based ash rsc.org | Highly green, biodegradable catalyst, mild reaction conditions, catalyst can be reusable frontiersin.orgrsc.org | Catalyst preparation may be required, scope may be limited | High |

By systematically varying parameters such as the reactant molar ratios, catalyst concentration, and temperature, the yield of this compound and its analogs can be significantly enhanced. For instance, studies on similar chalcone syntheses have shown that adjusting the concentration of the base or the type of surfactant in micellar media can improve reaction rates and yields. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1 4 Fluoro 3 Methylphenyl Prop 2 En 1 One

Vibrational Spectroscopy Analysis for Comprehensive Molecular Understanding

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. msu.edu The analysis is often supported by quantum chemical calculations to achieve a more precise and complete assignment of the spectral bands.

Fourier Transform Infrared (FT-IR) Spectroscopy for Detailed Vibrational Assignments and Functional Group Confirmation

Key vibrational modes identified in the spectrum include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The methyl group (–CH₃) exhibits both symmetric and asymmetric stretching vibrations, which are expected in the 2900–3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: A strong and prominent absorption band corresponding to the stretching of the α,β-unsaturated ketone's carbonyl group is a key feature. This band is typically observed in the 1685-1665 cm⁻¹ range, with its exact position influenced by conjugation. mdpi.com

Alkene and Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the propenone moiety and the aromatic ring occur in the 1680–1400 cm⁻¹ region. vscht.cz

C-F Stretching: The stretching vibration of the carbon-fluorine bond is expected to produce a strong band, typically in the 1250-1000 cm⁻¹ region.

Bending Vibrations: In-plane and out-of-plane bending vibrations for C-H bonds (both aromatic and vinylic) are found in the fingerprint region and provide structural information. vscht.cz

The table below summarizes the expected FT-IR vibrational assignments for the compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3085 | Medium | Aromatic C-H | Stretching |

| ~2925 | Weak | Methyl C-H | Asymmetric Stretching |

| ~2855 | Weak | Methyl C-H | Symmetric Stretching |

| ~1670 | Strong | C=O | Stretching |

| ~1645 | Medium | Alkene C=C | Stretching |

| ~1605, 1575, 1480 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~1440 | Medium | Methyl C-H | Asymmetric Bending |

| ~1380 | Medium | Methyl C-H | Symmetric Bending |

| ~1220 | Strong | C-F | Stretching |

| ~1180 | Medium | Aromatic C-H | In-plane Bending |

| ~975 | Strong | Vinylic =C-H | Out-of-plane Bending |

| ~820 | Strong | Aromatic C-H | Out-of-plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Mode Analysis

FT-Raman spectroscopy provides vibrational data that is complementary to FT-IR. While FT-IR relies on a change in dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. nih.gov This selection rule means that symmetric, non-polar bonds often produce strong signals in the Raman spectrum while being weak or absent in the IR spectrum.

For 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one, the FT-Raman spectrum is particularly useful for observing:

Symmetric Aromatic Ring Stretching: The "ring breathing" mode of the substituted phenyl ring is often a prominent feature in the Raman spectrum.

C=C Double Bond Stretching: The stretching vibrations of the alkene and aromatic C=C bonds are typically strong in Raman spectra. biointerfaceresearch.com

The combination of FT-IR and FT-Raman data allows for a more complete and unambiguous assignment of the molecule's fundamental vibrational modes. biointerfaceresearch.comesisresearch.org

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3085 | Strong | Aromatic C-H | Stretching |

| ~2925 | Medium | Methyl C-H | Asymmetric Stretching |

| ~1670 | Weak | C=O | Stretching |

| ~1645 | Very Strong | Alkene C=C | Stretching |

| ~1605 | Very Strong | Aromatic C=C | Ring Stretching |

| ~1380 | Medium | Methyl C-H | Symmetric Bending |

| ~1220 | Weak | C-F | Stretching |

| ~1010 | Strong | Aromatic Ring | Trigonal Ring Breathing |

Correlation of Experimental and Theoretically Computed Vibrational Frequencies

To achieve a highly reliable assignment of vibrational modes, experimental FT-IR and FT-Raman data are often correlated with theoretical frequencies computed using quantum chemical methods, such as Density Functional Theory (DFT). nih.govresearchgate.net Calculations are typically performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). biointerfaceresearch.comresearchgate.net

Theoretically calculated harmonic frequencies are known to be systematically higher than the experimental wavenumbers due to the neglect of anharmonicity and the use of finite basis sets. mdpi.com To correct for this discrepancy, the computed frequencies are uniformly scaled by a scaling factor, which is typically around 0.96 for the B3LYP functional. researchgate.net The excellent agreement often observed between the scaled theoretical frequencies and the experimental wavenumbers validates the accuracy of both the calculation and the vibrational assignments. nih.gov

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Unscaled, cm⁻¹) | Calculated (Scaled, cm⁻¹) | Assignment |

| 1670 | 1670 | 1740 | 1670 | C=O Stretch |

| 1645 | 1645 | 1714 | 1645 | C=C Stretch (Alkene) |

| 1605 | 1605 | 1672 | 1605 | C=C Stretch (Aromatic) |

| 1220 | 1220 | 1271 | 1220 | C-F Stretch |

Potential Energy Distribution Analysis of Molecular Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative description of each vibrational mode. researchgate.net It breaks down the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). This allows for a precise understanding of whether a particular spectral band corresponds to a pure, localized vibration or if it is a result of the coupling of several motions. researchgate.netsci-hub.senih.gov Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used to perform these calculations. researchgate.netresearchgate.net

For this compound, PED analysis would likely confirm that the C=O stretching vibration at ~1670 cm⁻¹ is a highly pure mode, with a PED contribution greater than 80% from the C=O stretch coordinate. In contrast, many vibrations in the fingerprint region are expected to be highly mixed, showing significant PED contributions from multiple bending and stretching coordinates, which explains the complexity of this spectral region. ias.ac.in

| Wavenumber (Scaled, cm⁻¹) | Assignment | PED Contribution (%) |

| 1670 | C=O Stretch | ν(C=O) (85%), ν(C-C) (10%) |

| 1645 | C=C Stretch (Alkene) | ν(C=C) (78%), δ(C-C-H) (15%) |

| 1605 | C=C Stretch (Aromatic) | ν(C=C) (82%), δ(C-C-C) (12%) |

| 1220 | C-F Stretch | ν(C-F) (75%), δ(C-C-C) (20%) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. ¹H NMR spectroscopy, specifically, provides detailed information about the chemical environment of hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Comprehensive Analysis of Chemical Shifts and Scalar Coupling Patterns

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, vinylic, and methyl protons. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the splitting pattern (multiplicity) arises from scalar (J) coupling with neighboring protons, revealing connectivity. beilstein-journals.orggithub.io

Aromatic Region (δ 7.0–8.0 ppm): The substituted phenyl ring contains three protons. Their signals are expected in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The proton ortho to the carbonyl group will be the most deshielded. The splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Vinylic Region (δ 6.0–7.5 ppm): The three protons of the prop-2-en-1-one group (–CO–CH=CH₂) form a complex spin system. They typically appear as doublets of doublets, with characteristic coupling constants for cis, trans, and geminal relationships.

Aliphatic Region (δ 2.0–2.5 ppm): The methyl group (–CH₃) attached to the aromatic ring is expected to appear as a singlet in the upfield region, though a small doublet may be observed due to long-range coupling with the ortho fluorine atom.

The following table details the predicted ¹H NMR spectral data for the compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | H-6 (ortho to C=O) |

| ~7.78 | d | J(H,H) ≈ 8.5 | H-5 (meta to C=O) |

| ~7.20 | t | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | H-2 (ortho to F) |

| ~7.05 | dd | J_trans ≈ 17.0, J_cis ≈ 10.5 | H-β (vinylic, attached to C=O) |

| ~6.50 | dd | J_trans ≈ 17.0, J_gem ≈ 1.5 | H-α (vinylic, trans to H-β) |

| ~6.00 | dd | J_cis ≈ 10.5, J_gem ≈ 1.5 | H-α (vinylic, cis to H-β) |

| ~2.40 | s | - | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Elucidation of the Carbon Skeleton and Hybridization States

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. By analyzing the chemical shifts of the carbon atoms, one can deduce their electronic environment, hybridization state (sp³, sp², sp), and connectivity.

For this compound, a ¹³C NMR spectrum would be expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Aromatic Carbons: Six signals would appear in the aromatic region (typically δ 110-170 ppm). The carbon atom bonded to the fluorine (C-4) would exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the fluoro and methyl substituents (C-3, C-5, C-2, C-6) and the carbon attached to the propenone group (C-1) would also show characteristic shifts and smaller C-F couplings (²JCF, ³JCF).

Propenone Carbons: The carbonyl carbon (C=O) would be found significantly downfield (typically δ 185-200 ppm) due to deshielding. The two sp² hybridized carbons of the vinyl group (-CH=CH₂) would appear in the olefinic region of the spectrum (typically δ 120-145 ppm).

Methyl Carbon: The methyl group (-CH₃) carbon attached to the aromatic ring would produce a signal in the upfield, aliphatic region (typically δ 15-25 ppm).

Analysis of a related compound containing the 4-fluoro-3-methylphenyl moiety, specifically 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, provides insight into the expected signals for the substituted aromatic ring. mdpi.com However, specific experimental ¹³C NMR data for this compound is not available in the surveyed literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Specific Characterization of the Fluoro-Substituent Environment

Fluorine-19 NMR is highly specific for analyzing fluorine-containing compounds. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this technique very sensitive. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. nih.gov

In the ¹⁹F NMR spectrum of this compound, a single signal would be expected, as there is only one fluorine atom in the molecule. The precise chemical shift of this signal would confirm the presence of the fluorine on the aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with nearby protons on the aromatic ring (primarily ortho and meta protons), providing further confirmation of its position. Although ¹⁹F NMR is a critical tool for characterizing such compounds, specific spectral data for this compound has not been reported in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling Information

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For the target molecule, COSY would show correlations between the adjacent protons on the vinyl group and between the coupled protons on the aromatic ring. This helps to map out the proton connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). It is instrumental in assigning which proton is attached to which carbon. For this compound, HSQC would link the aromatic and vinylic proton signals to their corresponding carbon signals, and the methyl protons to the methyl carbon.

While these 2D NMR techniques are standard for structural elucidation, published COSY, HSQC, or HMBC spectra for this compound could not be located.

High-Resolution Mass Spectrometry for Exact Mass Determination and Purity Assessment

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate components of a mixture, identify them based on their mass spectra, and assess the purity of a sample. For the analysis of this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum. The mass spectrum, generated by electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For instance, characteristic fragmentation would likely involve the cleavage of the bond between the carbonyl group and the aromatic ring (alpha-cleavage). mdpi.com Specific GC-MS analysis data for the title compound is not presently available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. The molecular formula for this compound is C₁₀H₉FO.

The expected exact mass can be calculated as follows:

10 carbons: 10 × 12.00000 = 120.00000

9 hydrogens: 9 × 1.00783 = 9.07047

1 fluorine: 1 × 18.99840 = 18.99840

1 oxygen: 1 × 15.99491 = 15.99491

Calculated Exact Mass: 164.06378 Da

An HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental composition. While HRMS data is available for other molecules containing the 4-fluoro-3-methylphenyl group, specific results for this compound are not documented in the searched sources. mdpi.com

Solid-State Structural Analysis through Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the E or Z configuration of the double bond in the propenone linker and reveal the planarity of the molecule. It is common for chalcone-like structures to be nearly planar, though some torsion between the aromatic ring and the enone system is expected. nih.govnih.gov Crystallographic data also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.govnih.gov Despite its power, no published crystal structure for this compound could be found in the course of this literature review.

A comprehensive search of scientific literature and databases was conducted to gather information on the advanced spectroscopic, structural, and microscopic characterization of the chemical compound this compound. Despite extensive investigation, specific experimental data pertaining to the single-crystal X-ray diffraction (XRD), detailed intermolecular interactions, Hirshfeld surface analysis, scanning electron microscopy (SEM), and energy-dispersive X-ray analysis (EDAX) for this exact molecule are not available in the reviewed sources.

The search yielded crystallographic and spectroscopic studies for a number of structurally similar chalcone (B49325) derivatives. These studies provide insight into the typical molecular conformations, crystal packing arrangements, and intermolecular forces observed in this class of compounds. For instance, research on related fluorinated chalcones frequently describes crystal structures stabilized by various weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking. Hirshfeld surface analysis is a common tool used in these studies to quantify the different intermolecular contacts that contribute to the stability of the crystal lattice.

However, the specific arrangement of a fluorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring imparts a unique electronic and steric profile to this compound. This uniqueness means that directly extrapolating quantitative data—such as precise bond lengths, bond angles, unit cell parameters, and specific intermolecular contact percentages—from other analogues would be scientifically inaccurate.

Similarly, while a study on the related cathinone (B1664624) derivative, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, provides some crystallographic data for the "4-fluoro-3-methylphenyl" moiety, the significant structural differences in the rest of the molecule prevent its data from being applicable to the target propenone compound.

Furthermore, no studies employing scanning electron microscopy (SEM) or energy-dispersive X-ray analysis (EDAX) for materials specifically synthesized from or incorporating this compound were identified.

Due to the absence of specific research data for this compound, it is not possible to populate the requested detailed sections on its advanced structural and microscopic characterization. The generation of scientifically accurate data tables and detailed research findings as per the user's instructions cannot be fulfilled at this time.

Computational and Theoretical Investigations of 1 4 Fluoro 3 Methylphenyl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining a high level of accuracy.

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For chalcone (B49325) derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The optimized structure provides a realistic model of the molecule's ground state, which is the foundation for calculating all other properties. For instance, studies on similar chalcones have successfully used DFT to obtain structural parameters that are in good agreement with experimental X-ray diffraction data.

The accuracy of DFT calculations is highly dependent on two key components: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core of DFT, approximating the complex quantum mechanical effects of electron exchange and correlation. Numerous functionals exist, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly popular for organic molecules due to their balanced and reliable performance. The B3LYP functional combines the strengths of both Hartree-Fock theory and DFT, providing accurate results for molecular geometries and energies.

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility and accuracy of the calculation. Larger basis sets provide more accurate results but require greater computational resources. For chalcones and similar aromatic systems, Pople-style basis sets like 6-311++G(d,p) are commonly employed. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" denotes the addition of polarization functions to allow for more complex orbital shapes, which is essential for describing bonding accurately. The choice of an appropriate functional and basis set is critical for obtaining meaningful and predictive computational results.

Analysis of Electronic Properties and Chemical Reactivity Descriptors

Once the molecular geometry is optimized, DFT is used to calculate various electronic properties that describe the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small energy gap indicates that the molecule is more reactive. The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, corresponding to the energy of the lowest electronic transition.

For 1-(4-fluoro-3-methylphenyl)prop-2-en-1-one, the HOMO is expected to be distributed over the π-system of the molecule, particularly the enone bridge and the phenyl rings, while the LUMO would also be located within this conjugated system. The specific energy values would be determined by DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following data are representative values for a chalcone-like molecule, calculated using DFT, and serve as an example of typical results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map:

Red regions indicate negative electrostatic potential, signifying areas of high electron density. These are the most likely sites for attack by electrophiles (electron-seeking species).

Blue regions represent positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to attack by nucleophiles (nucleus-seeking species).

Green regions denote neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the aromatic rings and the methyl group would likely show positive potential (blue), while the carbon framework would be largely neutral (green).

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. nih.gov

Table 2: Illustrative Global Reactivity Descriptors Note: The following data are calculated from the illustrative HOMO/LUMO energies in Table 1 and serve as an example of typical results.

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge delocalization and the hyperconjugative interactions that contribute to molecular stability. In the case of a chalcone like this compound, NBO analysis would quantify the electron density transfer from donor (lone pair, bonding) orbitals to acceptor (antibonding) orbitals. Key interactions would likely involve the π-orbitals of the phenyl ring and the propenone backbone, as well as interactions involving the fluorine and methyl substituents. The analysis typically results in a table of second-order perturbation energies (E(2)), which quantify the stabilization energy from these hyperconjugative interactions.

Spectroscopic Simulations and Comparative Validation

Theoretical Vibrational Spectra Simulation and Direct Comparison with Experimental FT-IR and FT-Raman Data

Computational methods, primarily based on Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. nih.govresearchgate.net This comparison helps in the definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. ajchem-a.com For this compound, this would involve identifying the characteristic stretching and bending vibrations of the carbonyl group (C=O), the vinyl group (C=C), the C-F bond, the methyl C-H bonds, and the aromatic ring. A data table comparing the calculated and experimental wavenumbers (in cm⁻¹) would be the standard way to present these findings.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectral Prediction and Analysis of Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Visible) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. instras.comresearchgate.net The output provides key parameters such as the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the specific molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO). researchgate.net For the target compound, this analysis would reveal how the π-conjugated system and the substituents influence its absorption of UV-Vis light. Results are typically presented in a table listing the calculated λmax, oscillator strengths, and transition compositions.

Calculation of Nonlinear Optical (NLO) Properties

Chalcone derivatives are of significant interest for their potential applications in nonlinear optics (NLO) due to their extended π-conjugated systems. acrhem.org Computational chemistry allows for the prediction of these properties.

Assessment of First and Second Hyperpolarizability Values

The first (β) and second (γ) hyperpolarizabilities are tensor quantities that describe a molecule's NLO response. DFT calculations can predict the static and frequency-dependent values of these properties. A large hyperpolarizability value suggests a strong NLO response, which is desirable for applications in optical devices. The calculations would explore how the electron-donating methyl group and the electron-withdrawing fluorine atom on the phenyl ring affect the charge distribution and, consequently, the hyperpolarizability of the molecule.

Determination of Third-Order Nonlinear Susceptibility (χ(3))

The third-order nonlinear susceptibility (χ(3)) is a macroscopic property related to the molecular second hyperpolarizability (γ). researchgate.netresearchgate.net It is a key parameter for materials used in applications like optical switching and frequency generation. nih.gov While χ(3) is a bulk property, theoretical calculations can provide an estimation based on the calculated molecular hyperpolarizabilities and the material's density. arxiv.org

Conformational Analysis and Torsional Energy Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the bond connecting the 4-fluoro-3-methylphenyl group to the carbonyl group (C_aryl–C_carbonyl) and the bond between the carbonyl carbon and the α-carbon of the enone moiety (C_carbonyl–C_α). The planarity of the molecule is a central theme in the conformational analysis of chalcones, as it influences the extent of π-electron delocalization, which in turn affects the molecule's stability and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. nih.govnih.gov By systematically rotating the key dihedral angles, researchers can identify stable conformers (energy minima) and the transition states that separate them (energy maxima), thereby determining the torsional energy barriers.

Key Dihedral Angles and Conformers:

For chalcone derivatives, two principal planar conformers are typically considered: s-cis and s-trans, referring to the arrangement around the C_carbonyl–C_α single bond. In the s-cis conformation, the carbonyl double bond and the vinyl double bond are on the same side of the single bond, while in the s-trans conformation, they are on opposite sides. Theoretical calculations on various chalcones have shown that the s-cis conformation is often the most stable. ufms.br This preference is attributed to favorable hyperconjugative interactions that enhance the stability of this arrangement. ufms.br

Torsional Energy Barriers:

The energy barriers to rotation around the single bonds in chalcone-like molecules are critical for understanding their dynamic behavior at different temperatures. These barriers can be calculated using DFT methods by constructing a potential energy profile for the rotation around a specific bond. researchgate.netresearchgate.netrsc.org For many aromatic carbonyl compounds, the barrier to rotation of the aryl group is typically in the range of a few kcal/mol. The barrier for the interconversion between s-cis and s-trans conformers is also an important parameter, influencing the conformational equilibrium. The presence of substituents on the phenyl ring, such as the fluorine atom and the methyl group in the target molecule, can modulate these energy barriers through electronic and steric effects. rsc.org

A hypothetical conformational analysis of this compound would likely reveal the following key features, summarized in the table below.

| Dihedral Angle | Description | Expected Stable Conformation(s) | Estimated Torsional Barrier |

| C_α=C_β–C_carbonyl=O | Defines s-cis/s-trans isomerism | Predominantly s-cis | Low to moderate (enabling equilibrium at room temperature) |

| C_aryl–C_carbonyl–C_α=C_β | Orientation of the phenyl ring | Near-planar to slightly twisted | Low (allowing for rapid rotation) |

This table is based on theoretical expectations derived from computational studies of analogous chalcone derivatives.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Solution or Solid State

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing insights into the dynamic behavior and intermolecular interactions of this compound in condensed phases. nih.govmdpi.comnih.gov While specific MD studies on this compound are not available, the methodology and expected outcomes can be described based on simulations of other chalcones.

An MD simulation would typically involve placing one or more molecules of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol) or arranged in a crystal lattice to mimic the solid state. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

Dynamic Behavior in Solution:

In a solvent, MD simulations can reveal how the molecule explores its conformational space. This includes the dynamics of the interconversion between different conformers, such as the s-cis and s-trans forms, and the rotational dynamics of the 4-fluoro-3-methylphenyl group. The simulations can also provide information on the solvation structure, identifying how solvent molecules arrange themselves around the solute and form specific interactions, such as hydrogen bonds with the carbonyl oxygen. Key parameters that can be extracted from such simulations are summarized below.

| Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time. pensoft.net |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Functions (RDFs) | Probability of finding solvent molecules at a certain distance from specific atoms of the solute. |

| Hydrogen Bond Analysis | The lifetime and dynamics of hydrogen bonds between the solute and solvent. pensoft.net |

Intermolecular Interactions in the Solid State:

For the solid state, MD simulations can be used to study the stability of the crystal packing and the nature of intermolecular interactions. Based on crystallographic studies of similar chalcones, one would expect C-H···O and C-H···π interactions to play a significant role in the crystal packing of this compound. nih.gov MD simulations can provide a dynamic view of these interactions and help to understand macroscopic properties like thermal stability.

The table below outlines the types of intermolecular interactions that would be investigated in an MD simulation of the solid state.

| Interaction Type | Description | Potential Role in Crystal Packing |

| C-H···O | Weak hydrogen bonds between C-H donors and the carbonyl oxygen acceptor. | Formation of molecular chains or sheets. |

| C-H···F | Weak hydrogen bonds involving the fluorine atom. | Directional interactions contributing to the overall packing. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Stabilization of the crystal lattice. |

| van der Waals Forces | Non-specific attractive and repulsive forces. | Contribution to the overall cohesive energy of the crystal. |

Chemical Reactivity and Derivatization Studies of 1 4 Fluoro 3 Methylphenyl Prop 2 En 1 One

Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone, or enone, functionality is a versatile pharmacophore that can undergo a variety of chemical transformations. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon, in addition to cycloaddition reactions across the double bond.

Nucleophilic Addition Reactions (e.g., Michael Additions)

Nucleophilic addition is a key reaction class for α,β-unsaturated carbonyls. The electron-withdrawing effect of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of conjugate addition is widely known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon of the enone (Michael acceptor). This forms a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com A variety of "soft" nucleophiles, including enolates, amines, thiols, and organocuprates, preferentially undergo this 1,4-addition. masterorganicchemistry.comyoutube.com

For 1-(4-fluoro-3-methylphenyl)prop-2-en-1-one, this reaction provides a pathway to a diverse range of derivatives. The specific reaction conditions and the nature of the nucleophile determine the outcome.

Table 1: Potential Michael Addition Reactions

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

|---|---|---|

| Carbon Nucleophiles (Enolates) | Diethyl malonate | Diethyl 2-(3-(4-fluoro-3-methylphenyl)-3-oxopropyl)malonate |

| Nitrogen Nucleophiles (Aza-Michael) | Piperidine | 1-(4-Fluoro-3-methylphenyl)-3-(piperidin-1-yl)propan-1-one |

| Sulfur Nucleophiles (Thia-Michael) | Thiophenol | 1-(4-Fluoro-3-methylphenyl)-3-(phenylthio)propan-1-one |

| Organometallic Reagents | Lithium dimethylcuprate (Gilman reagent) | 1-(4-Fluoro-3-methylphenyl)butan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The electron-deficient alkene moiety of α,β-unsaturated ketones makes them excellent dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net In this concerted reaction, this compound can react with an electron-rich diene to form a six-membered ring. The presence of fluorine on the aromatic ring can influence the dienophile's reactivity and the stereoselectivity of the cycloaddition. nih.govnih.gov

Studies on fluorinated dienophiles have shown that fluorine substitution can sometimes lead to a decrease in reaction rates compared to their non-fluorinated counterparts. nih.gov However, the Diels-Alder reaction remains a powerful tool for constructing complex cyclic and bicyclic structures from fluorinated building blocks. nih.gov

Table 2: Representative Diels-Alder Reactions

| Diene | Expected Product | Reaction Type |

|---|---|---|

| Cyclopentadiene | (4-Fluoro-3-methylphenyl)(bicyclo[2.2.1]hept-5-en-2-yl)methanone | [4+2] Cycloaddition |

| 1,3-Butadiene | 1-(4-(4-Fluoro-3-methylbenzoyl)cyclohex-1-en-1-yl)ethan-1-one | [4+2] Cycloaddition |

| 2,3-Dimethyl-1,3-butadiene | 1-(4,5-Dimethylcyclohex-1-en-1-yl)-1-(4-fluoro-3-methylphenyl)methanone | [4+2] Cycloaddition |

Reduction Reactions of the Carbonyl and Olefinic Moieties

The reduction of α,β-unsaturated ketones like this compound can yield different products depending on the reagents and reaction conditions. The primary pathways are:

1,2-Reduction: Selective reduction of the carbonyl group to an allylic alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are commonly used for this transformation. masterorganicchemistry.com

1,4-Reduction (Conjugate Reduction): Selective reduction of the carbon-carbon double bond to yield a saturated ketone. This can be achieved through catalytic hydrogenation with specific catalysts or with hydride reagents like lithium tri-sec-butylborohydride (L-Selectride).

Complete Reduction: Reduction of both the carbonyl and the olefinic bond to produce a saturated alcohol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions can effect this transformation.

Table 3: Selective Reduction Pathways

| Reaction Type | Typical Reagent | Product |

|---|---|---|

| 1,2-Reduction | NaBH₄, CeCl₃ | 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol |

| 1,4-Reduction | Catalytic Hydrogenation (e.g., Pd/C) | 1-(4-Fluoro-3-methylphenyl)propan-1-one |

| Complete Reduction | LiAlH₄ or H₂/Pd-C (harsher conditions) | 1-(4-Fluoro-3-methylphenyl)propan-1-ol |

Reactions Involving the Aromatic Rings and Substituents

The substituted phenyl group also offers sites for further chemical modification through reactions on the aromatic ring itself or on the methyl substituent.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Ring

The 4-fluoro-3-methylphenyl ring can undergo electrophilic aromatic substitution (SEAr). The regiochemical outcome is dictated by the directing effects of the existing substituents: the fluorine atom and the methyl group. msu.edu

Methyl Group (-CH₃): An activating, ortho, para-directing group. chemguide.co.uk

Fluorine Atom (-F): A deactivating, ortho, para-directing group due to competing inductive withdrawal and resonance donation effects. researchgate.netlibretexts.org

The combined influence of these two groups directs incoming electrophiles primarily to the positions ortho and para to the activating methyl group, which are positions 2 and 6. Position 5 is ortho to the fluorine and meta to the methyl group, making it less favored. Position 2 is generally preferred over position 6 due to reduced steric hindrance from the adjacent propenone side chain.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Predicted Product |

|---|---|---|

| Nitration | NO₂⁺ | 1-(2-Nitro-4-fluoro-5-methylphenyl)prop-2-en-1-one |

| Bromination | Br⁺ | 1-(2-Bromo-4-fluoro-5-methylphenyl)prop-2-en-1-one |

| Friedel-Crafts Acylation | CH₃CO⁺ | 1-(2-Acetyl-4-fluoro-5-methylphenyl)prop-2-en-1-one |

Transformations Involving the Methyl Group

The benzylic methyl group can be functionalized through various reactions, providing another avenue for derivatization.

Free-Radical Halogenation: The methyl group can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) with a radical initiator. This reaction selectively occurs at the benzylic position to form a bromomethyl derivative, which is a versatile intermediate for further nucleophilic substitutions. pearson.comlibretexts.orgyoutube.com

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. science.govrsc.org Milder oxidation conditions can potentially yield the corresponding aldehyde. thieme-connect.de The presence of other functional groups on the molecule, particularly the reactive enone moiety, would require careful selection of reaction conditions to achieve chemoselectivity.

Table 5: Potential Transformations of the Methyl Group

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(3-(Bromomethyl)-4-fluorophenyl)prop-2-en-1-one |

| Oxidation | KMnO₄, heat | 2-Fluoro-5-(prop-2-enoyl)benzoic acid |

Nucleophilic Aromatic Substitution on the Fluoro-Substituent

The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing effect of the para-conjugated carbonyl group, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. Fluorine is an effective leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates attack by a nucleophile at the ipso-carbon.

For substitution to occur, the aromatic ring must be sufficiently activated, meaning it must contain strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. In the case of this compound, the propenone moiety serves this purpose. Studies on analogous fluoro-substituted chalcones have demonstrated that the fluorine atom can be displaced by various nucleophiles. For instance, reactions with methoxide (B1231860) ions in methanol (B129727) can lead to the corresponding methoxy-substituted chalcone (B49325). This type of reaction is often enhanced when the aromatic ring contains multiple activating groups. While specific studies on this compound are not extensively detailed in the literature, this established reactivity pattern for fluorinated chalcones provides a strong basis for predicting its behavior under similar nucleophilic conditions.

Synthetic Transformations to Related Heterocyclic Systems

The α,β-unsaturated ketone core of chalcones is a versatile building block for the synthesis of a wide variety of heterocyclic compounds. The electrophilic nature of the double bond and the carbonyl carbon allows for cyclocondensation reactions with binucleophilic reagents to form stable five-, six-, and seven-membered rings.

Pyrroles: While various methods exist for pyrrole (B145914) synthesis, their formation from chalcones is less direct than that of other heterocycles. However, transformations via intermediate 1,4-dicarbonyls, which can be derived from chalcones, are a viable pathway.

Thiazepines: A prominent transformation of chalcones is their conversion into 1,5-benzothiazepines, a class of seven-membered heterocyclic compounds. This is typically achieved through the reaction of the chalcone with 2-aminothiophenol. The reaction proceeds via an initial Michael addition of the thiol group to the β-carbon of the enone system, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration. researchgate.netcore.ac.ukconnectjournals.comconnectjournals.com This method provides a straightforward and efficient route to fused thiazepine ring systems from chalcone precursors.

Pyrazoles: One of the most common derivatizations of chalcones is their reaction with hydrazine (B178648) and its derivatives to yield pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.netbenthamscience.com The reaction involves the initial attack of the hydrazine at the carbonyl carbon or the β-carbon, followed by cyclization and dehydration to form the five-membered pyrazoline ring. The use of substituted hydrazines allows for the introduction of various functional groups on the pyrazole (B372694) nitrogen. The synthesis of fluorinated pyrazoles is an area of significant interest due to their applications in medicinal and agrochemical fields. rsc.orgacs.org

| Starting Material | Reagent | Resulting Heterocycle | Reference(s) |

| Chalcone | 2-Aminothiophenol | 1,5-Benzothiazepine | researchgate.net, core.ac.uk, connectjournals.com |

| Chalcone | Hydrazine Hydrate | Pyrazoline/Pyrazole | researchgate.net, benthamscience.com, healthcare-bulletin.co.uk |

| Chalcone Derivative | 2,4,5,6-Tetraaminopyrimidine | Pyrimido[4,5-b] researchgate.netcore.ac.ukdiazepine | mdpi.com |

Structure-Property Relationship Studies of Substituted this compound Derivatives

Structure-property relationship studies are crucial for understanding how modifications to a molecule's chemical structure influence its physical, chemical, and biological properties. For chalcone derivatives, these studies often focus on the electronic effects of substituents on the aromatic rings and their impact on the conjugated enone system.

The spectroscopic properties of chalcones are highly sensitive to the nature and position of substituents on the aromatic rings.

Infrared (IR) Spectroscopy: The IR spectra of chalcones are characterized by strong absorption bands corresponding to the carbonyl (C=O) and vinylic (C=C) stretching vibrations. The C=O stretching frequency typically appears in the range of 1630–1690 cm⁻¹. Electron-donating groups on the benzoyl ring tend to lower this frequency, while electron-withdrawing groups raise it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the vinylic protons (H-α and H-β) appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond. fabad.org.tr The chemical shifts of these protons are influenced by the electronic nature of the substituents. In ¹³C NMR spectra, the carbonyl carbon resonates at approximately δ 187–196 ppm, while the α- and β-carbons appear around δ 116–128 and δ 137–145 ppm, respectively. fabad.org.tr For this compound, the fluorine atom would induce characteristic splitting patterns (C-F coupling) in the ¹³C NMR spectrum for the carbons of the substituted ring. biointerfaceresearch.com

| Spectroscopic Parameter | Typical Range for Chalcones | Influencing Factors | Reference(s) |

| IR: ν(C=O) stretch | 1630-1690 cm⁻¹ | Electronic nature of ring substituents | biointerfaceresearch.com, researchgate.net |

| ¹H NMR: δ(H-α, H-β) | H-α: 7.15–8.23 ppm, H-β: 7.45–8.07 ppm | Anisotropy and electronic effects of rings | fabad.org.tr |

| ¹H NMR: J(Hα-Hβ) | 15-16 Hz | Indicates trans stereochemistry | fabad.org.tr |

| ¹³C NMR: δ(C=O) | 187-196 ppm | Substituent effects on the benzoyl ring | fabad.org.tr |

| ¹³C NMR: δ(Cα, Cβ) | Cα: 116-128 ppm, Cβ: 137-145 ppm | Conjugation and substituent effects | fabad.org.tr |

| UV-Vis: λmax (π→π*) | 270-390 nm | Extent of conjugation, solvent, substituents | biointerfaceresearch.com, acs.org |

Substituents on the phenyl rings of the chalcone scaffold directly modulate its electronic distribution, which in turn affects its optical properties and chemical reactivity.

Electronic Properties: The electronic character of this compound is shaped by the opposing effects of its substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The methyl group is electron-donating through an inductive effect (+I). This substitution pattern influences the molecule's dipole moment and the electron density at the reactive sites of the enone system. biointerfaceresearch.comcumhuriyet.edu.tr

Optical Properties: Chalcones typically exhibit strong absorption in the UV-visible region due to π→π* and n→π* electronic transitions within the conjugated system. biointerfaceresearch.comacs.org The position of the maximum absorption wavelength (λmax) is sensitive to substituent effects; electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. cumhuriyet.edu.tr These properties make some chalcones suitable for applications in non-linear optics (NLO). biointerfaceresearch.com

Reactivity Properties: The reactivity of the enone moiety is highly dependent on the electronic nature of the substituents. The β-carbon is electrophilic and is the site of Michael addition reactions. Electron-withdrawing substituents on either ring increase the electrophilicity of the β-carbon, making the chalcone more reactive towards nucleophiles. Conversely, electron-donating groups decrease this reactivity. nih.gov

To quantify the effect of substituents on the properties of chalcone derivatives, Hammett-type analyses can be employed. The Hammett equation, in its general form, relates the logarithm of a reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). This linear free-energy relationship can be extended to correlate spectroscopic data with substituent parameters. researchgate.net

For a series of chalcones with varying substituents, spectroscopic values such as IR stretching frequencies (ν), NMR chemical shifts (δ), or UV-Vis absorption maxima (λmax) can be plotted against the appropriate Hammett substituent constants (e.g., σ, σ⁺, σ⁻). A linear correlation indicates that the electronic effects of the substituents are systematically transmitted through the molecular framework to influence the measured property. nih.gov The slope of the line (the reaction constant, ρ) provides a measure of the sensitivity of that property to substituent effects. researchgate.net For instance, a positive ρ value when correlating carbonyl stretching frequency with σ values for substituents on the benzoyl ring would indicate that electron-withdrawing groups increase the frequency, as expected. researchgate.net

| Correlated Property | Hammett Constant | Expected Correlation | Interpretation of ρ | Reference(s) |

| IR ν(C=O) | σ | Linear | Sensitivity of carbonyl bond polarity to substituent effects | researchgate.net |

| ¹³C NMR δ(C=O) | σ | Linear | Sensitivity of carbonyl carbon's electronic environment | researchgate.net |

| ¹H NMR δ(H-α / H-β) | σ | Linear | Sensitivity of vinylic proton shielding to substituent effects | researchgate.net |

| Reaction Rate (e.g., Michael Addition) | σ⁺/σ⁻ | Linear | Sensitivity of transition state stability to electronic effects | nih.gov |

Emerging Applications and Material Science Prospects Non Medical

Development of Advanced Materials

Chalcones are recognized for their potential in creating advanced materials due to their inherent optical, mechanical, and thermal characteristics. researchgate.net The presence of a reactive keto-ethylenic group and a tunable, conjugated electronic structure makes them versatile building blocks for materials with specific functionalities. jchemrev.com

Non-linear optical (NLO) materials are of significant interest for applications in photonics, optical computing, and data storage. researchgate.net Chalcones are considered important materials for NLO applications because their structure, featuring donor and acceptor groups connected through a conjugated bridge, facilitates intramolecular charge transfer, a key requirement for NLO activity. researchgate.net

While direct NLO studies on 1-(4-fluoro-3-methylphenyl)prop-2-en-1-one are not extensively documented, research on structurally analogous compounds highlights its potential. The presence of a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on one of the phenyl rings suggests that this molecule possesses the necessary electronic asymmetry for NLO properties. Studies on similar fluorinated chalcones have demonstrated their potential in this area. For instance, compounds like (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one have been investigated for their NLO applications, driven by their absorption in the UV region and transmission in the near-infrared (NIR) range.

| Compound Name | Molecular Formula | Key Structural Features for NLO Potential | Reported NLO Relevance |

|---|---|---|---|

| This compound | C₁₀H₉FO | Electron-withdrawing (F) and electron-donating (CH₃) groups on the same ring; conjugated enone system. | Potential candidate based on structural analogy. |

| (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C₁₆H₁₃FO | Donor (CH₃) and acceptor (F) groups on separate rings, enhancing charge transfer across the conjugated bridge. | Investigated for applications in non-linear optics. |

| 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃FO₂ | Strong donor (OCH₃) and acceptor (F) groups on separate rings. | Recognized as a chalcone (B49325) derivative with potential NLO properties. |

Chalcone derivatives are gaining attention as a class of fluorescent materials. researchgate.net Their optical properties, including fluorescence, can be readily controlled by introducing electron-donating or electron-accepting groups to the aromatic rings. rsc.org The fluorescence of chalcones is often sensitive to environmental factors such as solvent polarity and pH, making them suitable for use as chemical probes. nih.gov

The potential of this compound as a luminescent material stems from its conjugated π-electron system. For optimal fluorescence, key structural features in chalcones include a planar conformation and the presence of suitable electronic groups on the aryl rings. researchgate.netnih.gov While many chalcones show strong emission in solution, this is often quenched at high concentrations or in the solid state. rsc.org However, structural modifications can lead to compounds with significant solid-state fluorescence. rsc.org Studies on various chalcone analogs have shown that they can serve as fluorescent dyes with large Stokes shifts, which is beneficial for bioimaging applications. nih.gov The specific substitution pattern of this compound could be systematically modified to enhance its quantum yield and tune its emission wavelength for applications in organic light-emitting diodes (OLEDs) or as specialized fluorescent probes. researchgate.netmdpi.com

The chemical structure of chalcones makes them suitable for integration into polymeric materials. bohrium.comresearchgate.net The α,β-unsaturated carbonyl group can participate in polymerization reactions. Chalcone-based polymers are being explored for their unique optical, mechanical, and thermal properties. researchgate.net

There are several routes through which this compound could be used in polymer chemistry:

Photoinitiators: Chalcone derivatives have been successfully used as novel photoinitiators for various types of polymerization, including free radical and cationic polymerization, upon exposure to visible light. rsc.org

Monomers for Polycondensation: Chalcones functionalized with groups like hydroxyl or amino can be used as monomers in polycondensation reactions to create polymers where the chalcone moiety is part of the main chain. researchgate.net

Monomers for Metathesis Polymerization: Chalcones can undergo reactions like the Diels-Alder reaction to form adducts (e.g., with cyclopentadiene), which can then be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to yield fluorescent polymers. researchgate.net

The incorporation of the this compound unit into a polymer backbone or as a pendant group could impart specific properties, such as fluorescence or NLO activity, to the resulting material. researchgate.netresearchgate.net

Catalytic Applications and Ligand Design in Organometallic Chemistry

In organometallic chemistry, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. While the use of chalcones in this field is an emerging area, their structure contains key features that make them potential ligands. The carbonyl oxygen and the olefinic double bond in the this compound scaffold can coordinate with metal centers.

The ability to easily modify the two aromatic rings allows for the synthesis of a library of chalcone-based ligands with tailored steric and electronic properties. This tunability is essential for optimizing catalytic processes. By incorporating chalcones into ligand frameworks, it may be possible to develop novel catalysts where properties like solubility or catalytic activity could be switched using external stimuli such as light, leveraging the photoresponsive nature of some chalcone-like structures.

Applications in Chemosensory Systems

Chemosensors are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. Chalcones are excellent candidates for the design of new chemosensors due to their unique structural and photophysical properties. researchgate.net

The α,β-unsaturated carbonyl system of this compound can act as a binding site for certain analytes. Upon binding, the electronic structure of the conjugated system can be perturbed, leading to a change in its absorption (colorimetric response) or emission (fluorometric response) properties. The versatility of chalcone synthesis allows for the strategic placement of specific binding groups on the aromatic rings to create sensors with high selectivity and sensitivity for targeted ions or neutral molecules. researchgate.net This makes chalcones a promising platform for developing new tools for environmental monitoring and chemical analysis. researchgate.net

Future Research Directions and Perspectives for 1 4 Fluoro 3 Methylphenyl Prop 2 En 1 One

Exploration of Novel and Efficient Synthetic Pathways

The classical synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which typically involves the reaction of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) under basic or acidic conditions. nih.gov While effective, this method can sometimes be associated with drawbacks such as harsh reaction conditions and the generation of byproducts. Future research should focus on the development of more efficient and environmentally benign synthetic routes to 1-(4-fluoro-3-methylphenyl)prop-2-en-1-one.

Promising avenues for exploration include microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for various chalcones. nih.gov Another area of interest is the use of ultrasound irradiation, a technique that can accelerate reaction rates and often leads to higher product yields under milder conditions. nih.gov Furthermore, the investigation of green catalysts, such as solid-supported catalysts and biocatalysts, could lead to more sustainable and atom-economical synthetic processes. researchgate.net The development of continuous-flow synthesis methods also presents an opportunity for scalable and controlled production. raiuniversity.edu

| Synthetic Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. nih.gov | Optimization of reaction parameters (temperature, time, power). |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. nih.gov | Investigation of frequency and power effects on reaction efficiency. |

| Green Catalysis | Use of reusable and environmentally friendly catalysts, waste reduction. researchgate.net | Screening of novel solid acids, bases, or enzymatic catalysts. |

| Continuous-Flow Synthesis | Scalability, improved safety and control, potential for automation. raiuniversity.edu | Development of optimized reactor setups and reaction conditions. |

Advanced Computational Modeling for Predicting Complex Interactions and Designing New Derivatives

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational techniques can provide profound insights into its structure-activity relationships (SAR) and guide the design of new, more potent derivatives. nih.gov

Future research should employ methods such as Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of the molecule. mdpi.com Molecular docking studies can be utilized to predict the binding modes and affinities of the chalcone (B49325) with various biological targets. Furthermore, molecular dynamics (MD) simulations can offer a dynamic picture of the ligand-receptor interactions, providing valuable information on the stability of the complex and the role of solvent molecules. nih.gov These computational approaches can help in identifying key structural features responsible for biological activity and in predicting the potential effects of structural modifications.

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Understanding electronic properties and reactivity. mdpi.com | Maps of electron density, HOMO-LUMO gaps, and electrostatic potential. |

| Molecular Docking | Predicting binding to biological targets. mdpi.com | Identification of potential binding sites and estimation of binding affinities. |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-protein complexes. nih.gov | Information on conformational changes and key intermolecular interactions over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity. | Equations correlating physicochemical properties with activity. |

Development of New Derivatives with Precisely Tailored Physicochemical Properties

The core structure of this compound offers numerous possibilities for chemical modification to fine-tune its physicochemical properties. The development of new derivatives with precisely tailored characteristics is a crucial step toward optimizing its potential for specific applications. fabad.org.tr

Future synthetic efforts should focus on introducing a variety of substituents onto the aromatic rings to modulate properties such as solubility, lipophilicity, and electronic effects. For instance, the incorporation of hydrophilic groups could enhance aqueous solubility, which is often a desirable trait for pharmaceutical applications. Conversely, the addition of lipophilic moieties could improve membrane permeability. The synthesis of hybrid molecules, where the chalcone scaffold is combined with other pharmacologically active motifs, is another promising strategy to explore novel biological activities. nih.gov

Investigation of Sustainable and Scalable Production Methods

For any compound to move from a laboratory curiosity to a commercially viable product, the development of sustainable and scalable production methods is paramount. Future research should address the challenges associated with the large-scale synthesis of this compound.

This includes the optimization of reaction conditions to maximize yield and minimize waste, in line with the principles of green chemistry. frontiersin.org The development of robust purification techniques that are both efficient and environmentally friendly is also a critical area of investigation. Process intensification strategies, such as the use of flow chemistry, could enable safer, more efficient, and scalable production. raiuniversity.edu A thorough cost-benefit analysis of different synthetic routes will be essential to identify the most economically viable approach for industrial-scale production.

Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of the structure-property-activity relationships of this compound can be best achieved through a synergistic combination of experimental and theoretical approaches. mdpi.com This integrated strategy allows for the validation of computational predictions and provides a deeper insight into the underlying molecular mechanisms.

Future studies should involve the synthesis of a focused library of derivatives based on computational predictions. These compounds would then be subjected to rigorous experimental evaluation of their physicochemical properties and biological activities. The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery and optimization process. Such a combined approach is crucial for establishing clear structure-activity relationships and for the rational design of new and improved chalcone derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one, and what are their respective yields under optimized conditions?

The most widely used method is the Claisen-Schmidt condensation , where a substituted acetophenone reacts with an aldehyde under acidic or basic conditions. For example, in analogous compounds like (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a yield of 65–78% was achieved using ethanol as the solvent and thionyl chloride as a catalyst . Optimized conditions involve:

- Catalyst choice : Acidic (HCl, H₂SO₄) or basic (NaOH) conditions, with NaOH favoring higher yields in polar solvents.

- Temperature : 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate). See Table 1 for comparative data.

Table 1 : Synthesis Optimization for α,β-Unsaturated Ketones

| Substrate Pair | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-methylacetophenone + Aldehyde | NaOH | Ethanol | 72 | |

| 2,4-Dihydroxyacetophenone + 3-Hydroxybenzaldehyde | Thionyl Chloride | Ethanol | 68 |